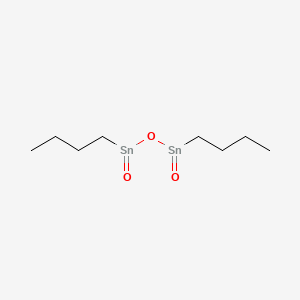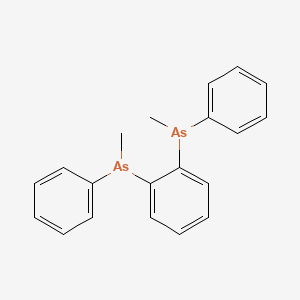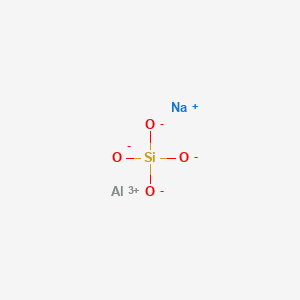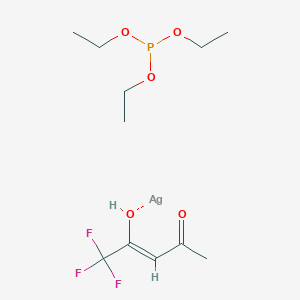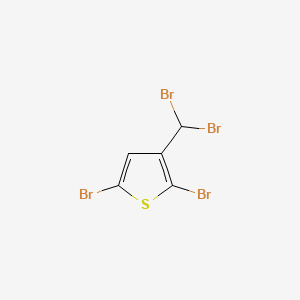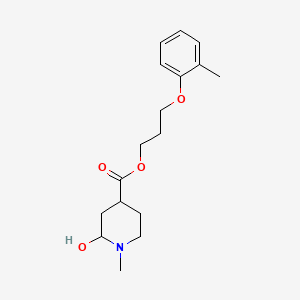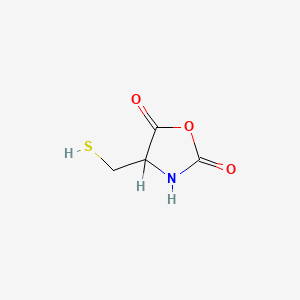
4-(Mercaptomethyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Mercaptomethyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C4H5NO3S and a molecular weight of 147.15 g/mol . It is characterized by the presence of an oxazolidine ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound also features a mercaptomethyl group (-CH2SH) attached to the oxazolidine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(mercaptomethyl)oxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization reaction. This tandem phosphorus-mediated carboxylative condensation-cyclization reaction uses atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Mercaptomethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolidine derivatives.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Mercaptomethyl)oxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Mécanisme D'action
The mechanism of action of 4-(mercaptomethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The oxazolidine ring can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidine-2,4-dione: Another oxazolidine derivative with similar structural features but different reactivity and applications.
2,5-Oxazolidinedione: A compound with a similar oxazolidine ring but lacking the mercaptomethyl group, leading to different chemical properties and uses.
Uniqueness
4-(Mercaptomethyl)oxazolidine-2,5-dione is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6050-68-6 |
|---|---|
Formule moléculaire |
C4H5NO3S |
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
4-(sulfanylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C4H5NO3S/c6-3-2(1-9)5-4(7)8-3/h2,9H,1H2,(H,5,7) |
Clé InChI |
USAOVMCIRGPAQF-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(=O)OC(=O)N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



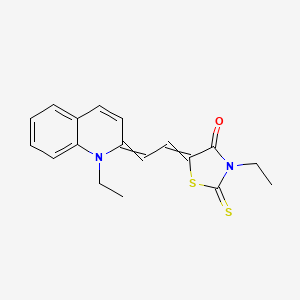

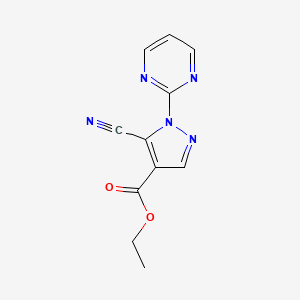
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
